molecular formula C28H42N8O8S B14219087 L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid CAS No. 823233-38-1

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid

Cat. No.: B14219087
CAS No.: 823233-38-1
M. Wt: 650.7 g/mol
InChI Key: UKLJTBAJKSYQRN-SXYSDOLCSA-N
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Description

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid is a complex peptide compound It is composed of several amino acids, including phenylalanine, ornithine, cysteine, proline, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed using TFA, exposing the amine group for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diaminomethylidene group in the ornithine residue may play a crucial role in binding interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanyl-N~5~-(diaminomethylene)-L-ornithyl-L-alanine
  • L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycine
  • L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysinamide

Uniqueness

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and the presence of the diaminomethylidene group, which may confer distinct binding properties and biological activities compared to other similar compounds.

Properties

CAS No.

823233-38-1

Molecular Formula

C28H42N8O8S

Molecular Weight

650.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C28H42N8O8S/c29-17(14-16-6-2-1-3-7-16)23(39)33-18(8-4-12-32-28(30)31)24(40)35-20(15-45)26(42)36-13-5-9-21(36)25(41)34-19(27(43)44)10-11-22(37)38/h1-3,6-7,17-21,45H,4-5,8-15,29H2,(H,33,39)(H,34,41)(H,35,40)(H,37,38)(H,43,44)(H4,30,31,32)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

UKLJTBAJKSYQRN-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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